molecular formula C19H21NO3S B2690649 (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2210242-52-5

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2690649
CAS No.: 2210242-52-5
M. Wt: 343.44
InChI Key: HBERYZVQGQKHPG-GQCTYLIASA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Coupling with Thiophene: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Enone: The final step involves the formation of the enone structure through a condensation reaction, such as the Claisen-Schmidt condensation, between the dimethoxyphenyl component and the pyrrolidine-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system and heterocyclic components make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to its combination of aromatic, heterocyclic, and enone structures. This unique combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-22-17-5-3-14(11-18(17)23-2)4-6-19(21)20-9-7-15(12-20)16-8-10-24-13-16/h3-6,8,10-11,13,15H,7,9,12H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBERYZVQGQKHPG-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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